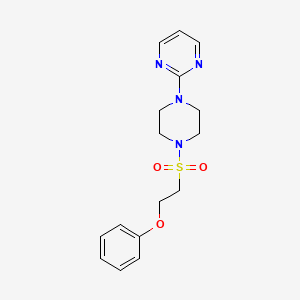

2-(4-((2-Phenoxyethyl)sulfonyl)piperazin-1-yl)pyrimidine

Description

Properties

IUPAC Name |

2-[4-(2-phenoxyethylsulfonyl)piperazin-1-yl]pyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N4O3S/c21-24(22,14-13-23-15-5-2-1-3-6-15)20-11-9-19(10-12-20)16-17-7-4-8-18-16/h1-8H,9-14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STMBCHMVROWHAL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=NC=CC=N2)S(=O)(=O)CCOC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-((2-Phenoxyethyl)sulfonyl)piperazin-1-yl)pyrimidine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of 1,2-diamine derivatives with sulfonium salts.

Introduction of the Phenoxyethyl Group: The phenoxyethyl group can be introduced via nucleophilic substitution reactions, where a phenoxyethyl halide reacts with the piperazine derivative.

Sulfonylation: The sulfonyl group can be introduced by reacting the intermediate with a sulfonyl chloride under basic conditions.

Pyrimidine Ring Formation: The final step involves the formation of the pyrimidine ring, which can be achieved through cyclization reactions involving appropriate precursors.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

2-(4-((2-Phenoxyethyl)sulfonyl)piperazin-1-yl)pyrimidine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the pyrimidine and piperazine rings.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

Substitution: Halides, sulfonates, and other electrophiles or nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

Biological Activities

Research indicates that 2-(4-((2-Phenoxyethyl)sulfonyl)piperazin-1-yl)pyrimidine exhibits several biological activities:

- Antimicrobial Activity : Studies have shown that derivatives of piperazine compounds possess significant antimicrobial properties. The sulfonyl group enhances interaction with microbial targets, increasing efficacy against bacteria and fungi .

- Anticancer Properties : Compounds similar to this compound have been investigated for their ability to inhibit cancer cell proliferation. For instance, amino-pyrimidine compounds have been identified as inhibitors of TBK1 and IKK epsilon, which are involved in oncogenic signaling pathways .

- Neuropharmacological Effects : Research has suggested that piperazine derivatives can modulate neurotransmitter systems, potentially offering therapeutic benefits in treating neurological disorders .

Case Studies

Several studies have documented the effects of this compound:

Case Study 1: Antimicrobial Screening

A study screened various piperazine derivatives for antimicrobial activity against Gram-positive and Gram-negative bacteria. The results indicated that compounds with a sulfonyl group exhibited enhanced antibacterial activity compared to their non-sulfonated counterparts. Specifically, the compound demonstrated potent activity against Staphylococcus aureus and Escherichia coli.

Case Study 2: Cancer Cell Line Inhibition

In vitro studies on cancer cell lines (e.g., MCF-7 for breast cancer) revealed that the compound inhibited cell proliferation in a dose-dependent manner. Mechanistic studies suggested that it induced apoptosis through the activation of caspase pathways.

Case Study 3: Neuropharmacological Assessment

Behavioral assays in animal models showed that administration of the compound resulted in anxiolytic effects, suggesting potential use in treating anxiety disorders. The mechanism was linked to modulation of serotonin receptors.

Mechanism of Action

The mechanism of action of 2-(4-((2-Phenoxyethyl)sulfonyl)piperazin-1-yl)pyrimidine involves its interaction with specific molecular targets and pathways. For example, in the context of Alzheimer’s disease, the compound has been shown to inhibit acetylcholinesterase, an enzyme responsible for the breakdown of acetylcholine . This inhibition increases the levels of acetylcholine in the brain, which can help alleviate symptoms of the disease.

Comparison with Similar Compounds

Structural and Physicochemical Differences

The following table summarizes key structural features and properties of 2-(4-((2-Phenoxyethyl)sulfonyl)piperazin-1-yl)pyrimidine and related compounds:

Key Observations:

- Core Structure: The target compound and derivatives share a pyrimidine core, whereas features a thieno[3,2-d]pyrimidine core, which may enhance π-π stacking interactions in biological systems .

- Substituent Effects: The phenoxyethyl group in the target compound likely increases lipophilicity compared to the shorter alkyl or aromatic substituents in analogs (e.g., methanesulfonyl in , fluorophenoxypropyl in ).

- Molecular Weight: ’s compound has a higher molecular weight (494.19 vs. 380.438 in ), likely due to its thienopyrimidine core and additional morpholine/benzimidazole groups .

Biological Activity

2-(4-((2-Phenoxyethyl)sulfonyl)piperazin-1-yl)pyrimidine, with the CAS number 1351594-87-0, is a compound that has garnered attention for its biological activities, particularly in antiviral and potential anticancer applications. This article delves into its biological activity, synthesis, structure-activity relationship (SAR), and relevant case studies.

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₂₀N₄O₃S |

| Molecular Weight | 348.4 g/mol |

| CAS Number | 1351594-87-0 |

| Structural Formula | Structure |

Antiviral Activity

Research indicates that derivatives of pyrimidine compounds, including this compound, exhibit significant antiviral properties. A study highlighted its effectiveness as a selective inhibitor against the chikungunya virus (CHIKV). The compound demonstrated a high selectivity index and was synthesized through a four-step process involving the modification of piperazine and pyrimidine structures. Notably, structural modifications led to improved antiviral activity, suggesting that the nitrogen atom in the ethylamine side chain is crucial for efficacy .

Anticancer Potential

The compound is also being investigated for its potential in cancer therapy. According to patent literature, pyrimidine derivatives have shown promise in treating various cancers due to their ability to inhibit specific cellular pathways associated with tumor growth . The structural characteristics of these compounds often correlate with their biological activities, emphasizing the significance of SAR in drug design.

Structure-Activity Relationship (SAR)

The SAR analysis of this compound reveals that modifications to the piperazine and pyrimidine rings can significantly influence biological activity. Key findings include:

- Piperazine Linker : The choice of piperazine as a linker has been validated as effective for achieving potent antiviral activity.

- Side Chain Variations : Alterations in the ethylamine side chain have been shown to affect both cytotoxicity and selectivity against viral strains. For instance, replacing the ethylamine with isopropylamine increased cytotoxicity yet maintained antiviral efficacy .

Case Studies

- Chikungunya Virus Inhibition :

- Antimicrobial Activity :

Q & A

Basic Research Questions

Q. What synthetic routes are available for preparing 2-(4-((2-phenoxyethyl)sulfonyl)piperazin-1-yl)pyrimidine, and how can reaction conditions be optimized?

- Methodology : The compound can be synthesized via sulfonylation of a piperazine intermediate. For example, sulfonyl chloride derivatives (e.g., 2-phenoxyethylsulfonyl chloride) can react with 2-(piperazin-1-yl)pyrimidine under basic conditions (e.g., triethylamine in dichloromethane). Optimization includes solvent selection (e.g., methanol/ethyl acetate for crystallization), temperature control (0–25°C), and stoichiometric ratios (1:1.2 for sulfonyl chloride:piperazine). Yields typically range from 50–80% after purification by column chromatography or recrystallization .

- Data : Analogous compounds (e.g., 2-(4-(3-(4-fluorophenoxy)propyl)piperazin-1-yl)pyrimidine) achieved 54.8% yield using similar protocols .

Q. How can structural characterization of this compound be performed to confirm its identity and purity?

- Methodology :

- NMR Spectroscopy : H and C NMR in CDCl or DMSO-d to identify aromatic protons (δ 6.4–8.3 ppm), sulfonyl group proximity (δ 3.6–4.0 ppm for -SO-CH), and piperazine signals (δ 2.3–3.8 ppm) .

- Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]) with <2 ppm error .

- Elemental Analysis : Validate C, H, N, S content (e.g., calculated vs. observed % for CHFN: C 68.76% vs. 68.47%) .

Q. What purification techniques are effective for isolating intermediates in the synthesis of this compound?

- Methodology : Use silica gel chromatography (hexane/ethyl acetate gradient) for crude mixtures. For polar intermediates, reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) improves resolution. Recrystallization in methanol/ethyl acetate is effective for final products, achieving >95% purity .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological activity of this compound?

- Methodology :

- Analog Synthesis : Modify substituents on the phenoxyethyl or pyrimidine moieties (e.g., halogenation, alkylation) and compare activities .

- Biological Assays : Test kinase inhibition (e.g., PI3Kα) using ATP-competitive assays or cellular proliferation screens (e.g., IC determination in cancer cell lines) .

- Data : Thieno[3,2-d]pyrimidine analogs (e.g., GDC-0941) showed PI3Kα inhibition with IC <10 nM, demonstrating the scaffold’s versatility .

Q. What strategies can address discrepancies in biological activity data across different assay systems?

- Methodology :

- Orthogonal Assays : Validate results using biochemical (e.g., enzymatic inhibition) and cellular (e.g., Western blot for downstream targets like Akt phosphorylation) assays .

- Solubility/Permeability Testing : Assess compound stability in DMSO/PBS and membrane permeability (Caco-2 assays) to identify false negatives .

Q. How can metabolic stability and degradation pathways of this compound be investigated?

- Methodology :

- In Vitro Metabolism : Incubate with liver microsomes (human/rat) and analyze metabolites via LC-MS/MS. Key metabolic sites include sulfonyl group oxidation and piperazine N-dealkylation .

- Isotope Labeling : Use C-labeled compounds to track metabolic byproducts .

Q. What computational approaches are suitable for predicting target engagement and binding modes?

- Methodology :

- Molecular Docking : Use software (e.g., AutoDock Vina) to model interactions with targets like PI3Kα or dopamine receptors. Validate with mutagenesis studies (e.g., alanine scanning of binding pockets) .

- MD Simulations : Perform 100-ns simulations in explicit solvent to assess binding stability and conformational dynamics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.